Hexyl 4-{[(4-fluorophenyl)carbonyl]amino}benzoate
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Overview
Description
HEXYL 4-(4-FLUOROBENZAMIDO)BENZOATE is an organic compound with the molecular formula C20H22FNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hexyl group, a fluorobenzamido group, and a benzoate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXYL 4-(4-FLUOROBENZAMIDO)BENZOATE typically involves the reaction of 4-fluorobenzoic acid with hexylamine to form the corresponding amide. This intermediate is then esterified with benzoic acid under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions and improve yields .
Industrial Production Methods
Industrial production of HEXYL 4-(4-FLUOROBENZAMIDO)BENZOATE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
HEXYL 4-(4-FLUOROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
HEXYL 4-(4-FLUOROBENZAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of HEXYL 4-(4-FLUOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-Benzamidobenzoic Acid Hydrazide Derivatives: These compounds share structural similarities with HEXYL 4-(4-FLUOROBENZAMIDO)BENZOATE and are known for their enzyme inhibitory activities.
Diethylamino Hydroxybenzoyl Hexyl Benzoate: Another compound with a similar benzoate structure, used as a UV filter in sunscreens.
Uniqueness
HEXYL 4-(4-FLUOROBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22FNO3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
hexyl 4-[(4-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H22FNO3/c1-2-3-4-5-14-25-20(24)16-8-12-18(13-9-16)22-19(23)15-6-10-17(21)11-7-15/h6-13H,2-5,14H2,1H3,(H,22,23) |
InChI Key |
PABVXLFIUATQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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